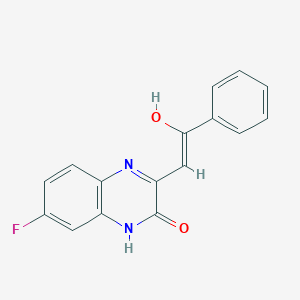

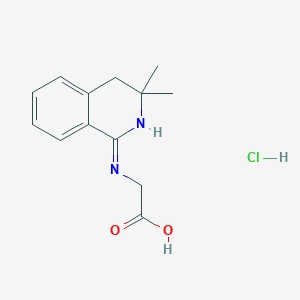

![molecular formula C7H9N3O2 B1414543 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1498993-51-3](/img/structure/B1414543.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

説明

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 . It is a part of the pyrazolopyrimidines class of compounds, which are known to be biologically active and serve as the basis for new drugs with selective action .

Synthesis Analysis

The synthesis of similar compounds, such as 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines, has been achieved through the 1,3-dipolar cycloaddition of substituted 3-diazopyrrolidones to dimethyl acetylenedicarboxylate (DMAD). This reaction was carried out in benzene at 70°C, leading to the formation of 4-substituted dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid in up to 80% yields .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid consists of a pyrazolopyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The most effective method for the preparation of pyrazole derivatives is the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes. Reactions of linear diazo compounds lead to the formation of 1H-pyrazoles .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 444.4±33.0 °C at 760 mmHg, and a flash point of 222.6±25.4 °C. It has 5 H bond acceptors, 2 H bond donors, and 1 freely rotating bond. Its polar surface area is 67 Å2 .科学的研究の応用

Medicinal Chemistry: Designing Biologically Active Compounds

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is highly regarded in medicinal chemistry for its potential to create biologically active compounds. The reduction of pyrazolopyrimidines with complex hydrides is a common method to obtain these compounds, with the pyrimidine ring being preferentially reduced over the pyrazole ring . This process is attractive as it can yield four possible stereoisomers, enhancing the diversity of biologically active molecules.

Conformational Analysis for Drug Development

The structural lability of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines offers significant potential for the development of small molecule therapeutics. These compounds can adjust to the active site of a target due to their low energy of conformational transition, making them suitable for creating drugs with a high degree of specificity .

NMR Spectroscopy: Dearomatization Studies

NMR spectroscopy has been used to verify the dearomatization of substituted pyrazolo[1,5-a]pyrimidines. This research provides insights into the conformational stability of the bicyclic core in syn-configurations and the ability to estimate long-range interproton distances using NOESY data .

Adenine Mimetic for Protein Binding

The compound’s potential as an adenine mimetic for binding to ATP-binding sites of proteins is particularly intriguing. This application is crucial for the design of inhibitors that can selectively interact with protein targets involved in various diseases .

Asymmetric Synthesis of Potent Inhibitors

The chiral form of tetrahydropyrazolo[1,5-a]pyrimidine is a key core skeleton for potent inhibitors like the Bruton’s tyrosine kinase (BTK) inhibitor Zanubrutinib. Asymmetric hydrogenation of multinuclear pyrimidine heteroarenes is an efficient route for synthesizing such chiral compounds .

Chemical Synthesis: Availability and Purity

The availability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid at high purity levels (97%) facilitates its use in chemical synthesis and research. The product’s specifications, including its crystalline form and infrared spectrum conformity, are essential for ensuring reproducibility in scientific experiments .

作用機序

将来の方向性

The reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity and dimensionality of the structure, which aligns with the “escape from flatland” trends in drug design of recent decades . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

特性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORLMYBWNUDYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=NN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

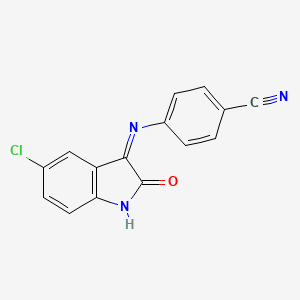

![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)

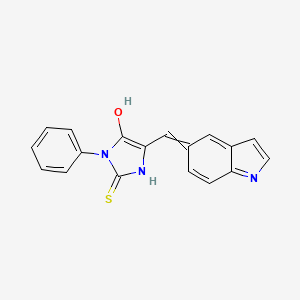

![2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1414470.png)

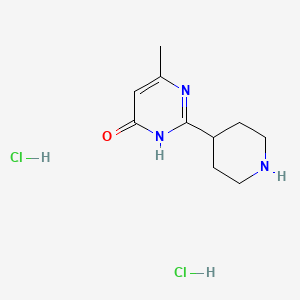

![Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1414471.png)

![N-[1-(3,5-Difluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B1414477.png)

![5-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414479.png)

![5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one](/img/structure/B1414480.png)